
Butyl isobutyl phthalate
Overview
Description
Butyl isobutyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a subject of interest in diabetes research .
Mechanism of Action
Target of Action
Butyl isobutyl phthalate (BIP) primarily targets α-glucosidase , an enzyme located in the brush border of the small intestine . This enzyme plays a crucial role in the glycosidic cleavage of starch at α-glycosidic bonds, which is a significant step in carbohydrate digestion .
Mode of Action
BIP acts as a non-competitive inhibitor of α-glucosidase . It binds to the enzyme and induces conformational changes . This interaction between BIP and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds , which results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of α-glucosidase by BIP affects the carbohydrate digestion pathway. It delays the digestion of complex carbohydrates and the intestinal absorption of glucose . This action on the biochemical pathway can lead to a reduction in postprandial plasma glucose, which is a measure of glucose tolerance in the system after the consumption of a high carbohydrate meal .
Pharmacokinetics
The primary excretory route for BIP is urine . When it comes to excretion, BIP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . Biliary excretion is also noted but in minor amounts
Result of Action
The inhibition of α-glucosidase by BIP leads to a significant reduction in blood glucose levels . This hypoglycemic effect makes BIP a potential candidate for diabetes treatment .
Action Environment
The action, efficacy, and stability of BIP can be influenced by various environmental factors. For instance, BIP can be absorbed via oral ingestion and dermal exposure . Long-term or high-concentration exposure might have adverse health effects, such as potential impacts on the nervous and reproductive systems . Therefore, it should be used in well-ventilated environments and appropriate personal protective measures, such as wearing gloves and goggles, should be taken . Fire and heat sources should be avoided during use and storage to prevent explosions and fires .
Biochemical Analysis
Biochemical Properties
Butyl Isobutyl Phthalate interacts with α-glucosidase, inducing conformational changes of the enzyme . The interaction is driven by both hydrophobic forces and hydrogen bonds .
Cellular Effects
It is known that it influences cell function by interacting with α-glucosidase .
Molecular Mechanism
This compound binds with α-glucosidase, inducing conformational changes of the enzyme . The benzene ring and the isopropyl group of this compound fit into the hydrophobic pocket composed of Phe177, Phe157, Leu176, Leu218, Ala278, and the propyl group fits into another nearby hydrophobic pocket formed by Trp154, Pro240, Leu174, and Ala162 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl isobutyl phthalate can be synthesized through the esterification of phthalic anhydride with butanol and isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted alcohols and by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl isobutyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and isobutanol).
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid
Substitution: Nucleophiles such as amines or alcohols
Major Products
Hydrolysis: Phthalic acid, butanol, isobutanol
Oxidation: Phthalic acid
Substitution: Various substituted phthalates depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1.1. α-Glucosidase Inhibition
Recent studies have highlighted BIP's potential as an α-glucosidase inhibitor , which is significant for managing Type II diabetes. Research conducted by Liu et al. (2011) demonstrated that BIP interacts with α-glucosidase, inducing conformational changes in the enzyme that inhibit its activity. The study utilized fluorescence analysis and molecular docking techniques to elucidate the binding mechanisms, revealing that hydrophobic forces and hydrogen bonding play crucial roles in this interaction .
Table 1: Interaction of BIP with α-Glucosidase
Parameter | Value |
---|---|
Binding Affinity | High |
Mechanism of Action | Hydrophobic interactions, H-bonds |
Potential Application | Diabetes treatment |
Industrial Applications
2.1. Plasticizers
BIP is primarily used as a plasticizer in various industrial applications. Its incorporation into polymers enhances flexibility and durability, making it suitable for use in products such as:
- Vinyl flooring
- Synthetic leather
- Adhesives and sealants
The versatility of BIP as a plasticizer is attributed to its ability to lower the glass transition temperature of polymers, thus improving processability and end-use performance .
Biological Activities
3.1. Antimicrobial Properties
BIP has been investigated for its antimicrobial activities , showing effectiveness against various pathogens. Studies indicate that BIP can disrupt microbial membranes, leading to cell lysis, which suggests potential applications in developing antimicrobial coatings for medical devices and packaging materials .
Table 2: Summary of Biological Activities of BIP
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against several bacteria | |
Cytotoxicity | Exhibits cytotoxic effects on cancer cells |
Environmental Considerations
Despite its beneficial applications, concerns regarding the environmental impact of phthalates, including BIP, have been raised due to their classification as endocrine disruptors. Regulatory agencies are assessing the risks associated with their use in consumer products, particularly those that come into contact with food or are used by vulnerable populations such as children and pregnant women .
Case Studies
5.1. Case Study: Use in Medical Devices
A notable case study involved the evaluation of BIP in medical tubing systems where its plasticizing properties were essential for maintaining flexibility while ensuring biocompatibility. The study reported minimal leaching into fluids, indicating that BIP could be a safer alternative to traditional phthalates like DEHP .
5.2. Case Study: Agricultural Applications
In agriculture, BIP's role as an insect repellent has been explored, with studies demonstrating its efficacy against common pests while being less toxic to beneficial insects compared to conventional pesticides .
Comparison with Similar Compounds
Butyl isobutyl phthalate can be compared with other phthalate esters such as:
Diethyl phthalate: Used as a plasticizer and in personal care products. It has a lower molecular weight and different physical properties compared to this compound.
Dibutyl phthalate: Another plasticizer with similar applications but different toxicity profiles and environmental impacts.
Diisobutyl phthalate: Similar in structure but with different branching, affecting its physical and chemical properties.
This compound is unique due to its specific inhibitory action on α-glucosidase, which is not a common feature among other phthalates .
If you have any more questions or need further details, feel free to ask!
Biological Activity
Butyl isobutyl phthalate (BIP) is a phthalate ester commonly used as a plasticizer in various industrial applications. Recent research has highlighted its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article synthesizes current findings on the biological activities of BIP, focusing on its mechanisms of action, therapeutic potential, and ecological implications.
Chemical Structure and Properties
BIP is characterized by its chemical structure, which includes a butyl group and an isobutyl group attached to a phthalate moiety. Its molecular formula is , and it has been identified in various natural sources, such as the rhizoid of Laminaria japonica and several plant species like Cryptotaenia canadensis and Houttuynia cordata .
1. Inhibition of α-Glucosidase
One of the most significant biological activities of BIP is its role as an α-glucosidase inhibitor , which has implications for the treatment of Type II diabetes. A study demonstrated that BIP binds to α-glucosidase, leading to conformational changes in the enzyme that inhibit its activity. The interaction is driven by hydrophobic forces and hydrogen bonding, with specific amino acid residues involved in the binding process .
Table 1: Binding Interactions of BIP with α-Glucosidase
Amino Acid Residue | Interaction Type |
---|---|
Phe177 | Hydrophobic |
Phe157 | Hydrophobic |
Leu176 | Hydrophobic |
Ala278 | Hydrogen Bond |
Trp154 | Hydrophobic |
2. Antimicrobial Properties
BIP exhibits notable antibacterial activity against various pathogens. Research indicates that at a concentration of 100 mg/ml, BIP showed significant inhibition zones against bacteria such as Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity of BIP
Bacterial Strain | Zone of Inhibition (mm) at 100 mg/ml |
---|---|
Staphylococcus epidermidis | 9 |
Escherichia coli | 9 |
Pseudomonas aeruginosa | 9 |
Streptococcus pneumoniae | 8 |
Klebsiella pneumoniae | 8 |
Case Study 1: Diabetes Management
In a controlled laboratory setting, BIP was tested for its effects on glucose metabolism. The results indicated that BIP significantly reduced glucose levels in diabetic models by inhibiting α-glucosidase activity, suggesting its potential as a therapeutic agent for managing diabetes .
Case Study 2: Environmental Impact
Research has also explored the ecological implications of BIP as a pollutant. Studies show that exposure to phthalates can disrupt endocrine functions in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health . This highlights the dual nature of BIP—while it offers therapeutic benefits, it also poses environmental risks.
Properties
IUPAC Name |
1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIVWIFUPKGWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170497 | |
Record name | Butyl isobutyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-53-5 | |
Record name | Butyl isobutyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl isobutyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl isobutyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl isobutyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL ISOBUTYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BIP exhibits concentration-dependent, non-competitive inhibition of α-glucosidase. [, ] This suggests that BIP binds to a site distinct from the active site of α-glucosidase, altering the enzyme's conformation and inhibiting its activity. [] Studies have shown that BIP's benzene ring and isopropyl group interact with a hydrophobic pocket on α-glucosidase, while its propyl group interacts with a nearby hydrophobic pocket. []
A: BIP is a phthalate ester with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. [] Its structure has been confirmed by spectroscopic techniques like Fourier transformed infrared spectroscopy (FTIR), nuclear magnetic resonance (1H and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). []
ANone: BIP has been isolated from various natural sources, including:
- The leaves of Rubus steudneri [, ]
- The octopus species Paraoctopus limaculatus []
- The twigs and leaves of Melodinus fusiformis []
- The freshwater diatom Nitzschia palea []
- The heartwood of Dalbergia cochinchinensis []
- The ethanol extract of Gentiana algida Pall []
- The petroleum ether and ethyl acetate fractions of Dracaena cochinensis []
- The root of Foeniculum vulgare []
- Cyperus iria L. []
- The leaves of Viburnum sargentii Koehne []
- The stems of Polyalthia plagioneura []
- The rhizoid of Laminaria japonica [, ]
- The marine bacterium Streptomyces sp. G039 []
- The Antarctic fungus Penicillium sp. S-3-88 []
A: BIP is produced by the roots of several plants and is released into the rhizosphere as a component of root exudates. [] Research suggests that phthalate derivatives like BIP may play a role as antifungal compounds, contributing to plant defense mechanisms against soilborne pathogens. []
A: A study has explored the plant growth-promoting potential of BIP in conjunction with Streptomyces sp. isolated from Rumex dentatus on rice plants. [] Further research is needed to elucidate the specific mechanisms and effects on plant growth.
A: In vitro studies show BIP exhibits significant α-glucosidase inhibitory activity, with an IC50 of 38 μM. [] The ethyl acetate fraction of Laminaria japonica rhizoid, which contains BIP, displayed a hypoglycemic effect in a streptozocin-induced diabetic mouse model. [] These findings suggest BIP could potentially be developed as an antidiabetic agent, particularly for type II diabetes, but further research is necessary.
A: Molecular docking studies reveal that specific structural features of BIP are crucial for its interaction with α-glucosidase. [] The benzene ring, isopropyl group, and propyl group all contribute to the binding affinity and inhibitory activity of BIP. [] Further research exploring structure-activity relationships could help design more potent and selective α-glucosidase inhibitors based on the BIP scaffold.
A: Research indicates BIP can inhibit the pectinases produced by the phytopathogenic fungi Fusarium oxysporum and Rhizoctonia solani. [] BIP showed a higher inhibitory effect against Rhizoctonia solani pectinases (64.4%) compared to Fusarium oxysporum pectinases (46.1%). [] This antifungal activity suggests a potential role of BIP in plant protection strategies.
A: BIP is commonly characterized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratios.
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